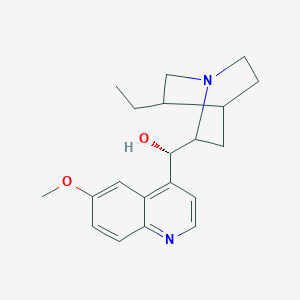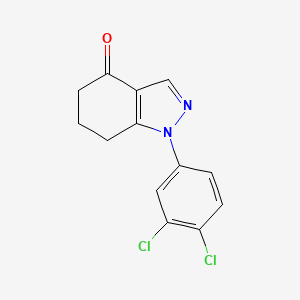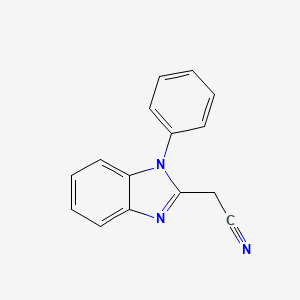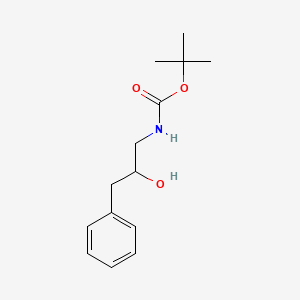
(4-cyclohexylphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-cyclohexylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclohexylphenyl)hydrazine typically involves the reaction of cyclohexylbenzene with hydrazine. One common method includes the following steps:
Nitration: Cyclohexylbenzene is nitrated to form 4-nitrocyclohexylbenzene.
Reduction: The nitro group is reduced to an amine group, resulting in 4-aminocyclohexylbenzene.
Hydrazination: The amine group is then reacted with hydrazine to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(4-cyclohexylphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form cyclohexylphenylamines.
Substitution: It can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, including alkyl halides and acyl chlorides.
Major Products
Oxidation: Azobenzenes
Reduction: Cyclohexylphenylamines
Substitution: Various substituted phenylhydrazines
Applications De Recherche Scientifique
(4-cyclohexylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-cyclohexylphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles. In biological systems, it may interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenylhydrazine
- 4-Methoxyphenylhydrazine
- 4-Nitrophenylhydrazine
Comparison
(4-cyclohexylphenyl)hydrazine is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other phenylhydrazines. This can influence its reactivity and the types of reactions it undergoes. For example, the cyclohexyl group can provide steric hindrance, affecting the compound’s ability to participate in certain reactions.
Propriétés
Numéro CAS |
61624-13-3 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(4-cyclohexylphenyl)hydrazine |
InChI |
InChI=1S/C12H18N2/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14H,1-5,13H2 |
Clé InChI |
JKADAJWVSAOAIT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)NN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B8771964.png)
![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8771980.png)










